molecular formula C19H25FN4O2S B2686928 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

カタログ番号: B2686928
分子量: 392.5 g/mol
InChIキー: WTIYVMQJWGIYGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide is a useful research compound. Its molecular formula is C19H25FN4O2S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide, also referred to as E155-0291, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and anti-virulence properties. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 462.53 g/mol
Molecular Formula C25H27FN6O2
LogP 1.2728
LogD 1.2239
Polar Surface Area 74.647 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 2

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as a monoamine oxidase (MAO) inhibitor. MAOs are critical enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine, making them vital targets for the treatment of various neurodegenerative disorders.

  • MAO Inhibition : In studies involving related compounds, derivatives bearing similar structural motifs have shown potent inhibitory effects on MAO-B with IC50 values as low as 0.013 µM, indicating a strong potential for treating conditions like Alzheimer's disease and other cognitive deficits associated with neurodegenerative disorders .
  • Selectivity and Reversibility : Compounds structurally related to E155-0291 have demonstrated selective and reversible inhibition of MAO-B, with higher selectivity indices compared to MAO-A inhibitors. This selectivity is crucial for minimizing side effects associated with broader-spectrum MAO inhibition .

Anti-Virulence Activity

In addition to its neuropharmacological properties, E155-0291 has been identified as an anti-virulence agent against Mycobacterium tuberculosis by inhibiting protein tyrosine phosphatase B (PtpB). This inhibition disrupts signal transduction pathways in macrophages, which is essential for the virulence of this pathogen . The compound's efficacy in this area highlights its potential use in treating infections beyond its neurological applications.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and enzyme inhibition kinetics of E155-0291 and its analogs:

  • Cytotoxicity Assays : Compounds related to E155-0291 were tested on healthy fibroblast cell lines (L929). Results indicated varying levels of cytotoxicity, with some derivatives exhibiting minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
  • Enzyme Kinetics : Reversibility studies using dialysis methods have shown that the inhibitory effects on MAO-B can be reversed, which is indicative of competitive inhibition mechanisms. Such findings suggest that E155-0291 could be a lead candidate for drugs targeting neurodegenerative diseases due to its favorable pharmacodynamic properties .

科学的研究の応用

Neurological Applications

The compound has shown promise as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR4, which is implicated in several neurological conditions such as Parkinson's disease and schizophrenia. Research indicates that allosteric modulation of these receptors can lead to improved therapeutic outcomes by enhancing synaptic transmission and neuroprotection.

  • Case Study : In a study examining the effects of mGluR4 modulation, the compound demonstrated significant efficacy in reducing motor deficits in animal models of Parkinson's disease, suggesting its potential as a treatment option for this condition .

Antidepressant Effects

Recent studies have also investigated the antidepressant-like effects of piperazine derivatives, including N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethanesulfonamide]. The compound's ability to influence serotonin and norepinephrine pathways may contribute to its antidepressant properties.

  • Research Findings : A preclinical evaluation indicated that administration of this compound resulted in reduced depressive-like behaviors in rodent models, highlighting its potential role in developing new antidepressant therapies .

Targeting Mycobacterium tuberculosis

The compound has been identified as an inhibitor of protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which is crucial for the bacterium's virulence. By inhibiting this enzyme, the compound interferes with signal transduction pathways that are vital for the pathogen's survival and pathogenicity.

  • Case Study : Chen et al. (2010) demonstrated that this compound effectively inhibited PtpB activity in vitro, leading to decreased virulence in Mycobacterium tuberculosis strains. This finding suggests its potential use as an anti-tubercular agent .

特性

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2S/c1-2-27(25,26)22-15-19(16-4-3-9-21-14-16)24-12-10-23(11-13-24)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIYVMQJWGIYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。